molecular formula C12H26 B14559780 3-Methyl-5-(propan-2-yl)octane CAS No. 62183-89-5

3-Methyl-5-(propan-2-yl)octane

Cat. No.: B14559780
CAS No.: 62183-89-5
M. Wt: 170.33 g/mol
InChI Key: VEJPAYNPRZYJNN-UHFFFAOYSA-N
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Description

3-Methyl-5-(propan-2-yl)octane is an organic compound classified as an alkane. Alkanes are hydrocarbons with single bonds between carbon atoms, making them saturated hydrocarbons. This compound is a branched alkane with a molecular formula of C12H26. It is a colorless liquid at room temperature and is primarily used in organic synthesis and as a reference compound in various chemical analyses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(propan-2-yl)octane can be achieved through several methods, including:

    Alkylation of Alkanes: One common method involves the alkylation of octane with isopropyl chloride in the presence of a strong acid catalyst like aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism.

    Hydrogenation of Alkenes: Another method involves the hydrogenation of 3-Methyl-5-(propan-2-yl)octene using a palladium catalyst under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(propan-2-yl)octane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions are less common for alkanes, but they can be hydrogenated to form simpler alkanes.

    Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents like chlorine gas (Cl2) under UV light.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst

    Substitution: Chlorine gas (Cl2) under UV light

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Simpler alkanes

    Substitution: Halogenated alkanes

Scientific Research Applications

3-Methyl-5-(propan-2-yl)octane has several scientific research applications, including:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studied for its potential effects on biological membranes and its role in lipid metabolism.

    Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(propan-2-yl)octane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under normal conditions but can undergo reactions under specific conditions, such as oxidation or halogenation. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylheptane
  • 5-Methyl-2-propyloctane
  • 2,2,4-Trimethylpentane

Comparison

3-Methyl-5-(propan-2-yl)octane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to similar compounds, it may have different boiling points, solubility, and reactivity. For example, 2,2,4-Trimethylpentane (isooctane) is known for its high octane rating and is used as a standard in fuel performance testing, whereas this compound is more commonly used in organic synthesis and analytical chemistry.

Properties

CAS No.

62183-89-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-methyl-5-propan-2-yloctane

InChI

InChI=1S/C12H26/c1-6-8-12(10(3)4)9-11(5)7-2/h10-12H,6-9H2,1-5H3

InChI Key

VEJPAYNPRZYJNN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)CC)C(C)C

Origin of Product

United States

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